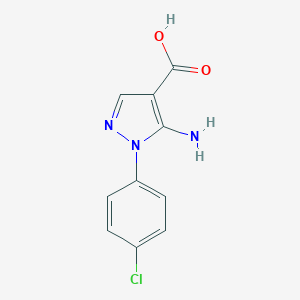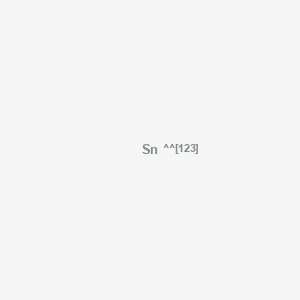
(2-Hydroxyethoxy)acetic acid
Overview
Description
(2-Hydroxyethoxy)acetic acid, commonly known as HEAA, is an organic compound that is used extensively in various scientific research applications. HEAA is a colorless liquid with a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol. It is soluble in water, ethanol, and acetone.
Scientific Research Applications
Biotransformations and Stereochemical Analysis : (2-Hydroxyethoxy)acetic acid, being a novel type of organophosphorus compound with two stereogenic centers, has been studied for its biotransformations. Using bacterial species as biocatalysts, these transformations have been found to be stereoselective, with a preference for hydrolyzing isomers having a phosphorus atom with an (SP)-configuration (Majewska, 2015).
Chiral Auxiliary Applications : The compound has also been investigated for its potential as a versatile chiral phosphonic auxiliary, showing promising results as chiral derivatizing agents for amines and alcohols. This ability to separate diastereomeric alcohols and amines in 31P NMR spectra highlights its usefulness in stereochemical analysis (Majewska, 2019).
Sugar Fragmentation in Maillard Reaction : In the study of the Maillard reaction, a reaction involving sugars and amino acids, this compound has been instrumental in tracing the formation and yield of acetic acid. It has helped to elucidate the pathways and intermediates involved in this complex biochemical process (Davidek et al., 2006).
Adsorption Studies for Environmental Remediation : this compound has been used in adsorption studies, particularly in examining the adsorption behavior of certain compounds like 2,4-dichlorophenoxy-acetic acid on granular activated carbon. This research contributes to understanding how certain herbicides can be removed from aqueous solutions, which is crucial for environmental remediation (Aksu & Kabasakal, 2004).
Polymer Chemistry and Biomass Conversion : In the field of polymer chemistry and biomass conversion, this compound has been explored in the context of converting biomass-derived molecules like 5-hydroxymethylfurfural into valuable precursors for plastic production, demonstrating its potential in sustainable chemical processes (Zuo et al., 2016).
Mechanism of Action
Target of Action
(2-Hydroxyethoxy)acetic acid, also known as β-hydroxyethoxyacetic acid, is primarily a metabolite of 1,4-Dioxane .
Mode of Action
The compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, where the open-chain form of this compound is stable under acidic conditions
Biochemical Pathways
The main metabolic pathway of 1,4-Dioxane involves its oxidation by cytochrome P450 monooxygenase to this compound . This metabolite is then rapidly excreted in urine .
Pharmacokinetics
The pharmacokinetics of this compound is closely tied to its parent compound, 1,4-Dioxane. After exposure to 1,4-Dioxane, this compound is rapidly formed and excreted in urine . The half-life of this compound is approximately 3.4 hours .
Result of Action
Its presence in urine serves as a reliable and sensitive short-term biomarker for 1,4-dioxane exposure .
Action Environment
The action of this compound, as a metabolite, is influenced by the metabolic and excretory processes of the body. Factors such as pH can affect its stability . Environmental factors that influence the metabolism and excretion of 1,4-Dioxane would indirectly affect the levels of this compound.
Biochemical Analysis
Biochemical Properties
(2-Hydroxyethoxy)acetic acid plays a role in the metabolic pathway of 1,4-Dioxane, where it is oxidized by cytochrome P450 monooxygenase . This compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, and the open-chain form of this compound is found to be stable under acidic conditions .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role as a metabolite of 1,4-Dioxane. In the human body, 1,4-Dioxane is known to cause central nervous depression and, at high concentrations, kidney failure and liver damage . The toxicity of 1,4-Dioxane is attributed to its metabolites, including this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase . This process is part of the metabolic pathway of 1,4-Dioxane, a solvent used in various industrial processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the amount of this compound excreted in urine increases during exposure to 1,4-Dioxane and reaches its maximum approximately 9.8 hours after the beginning of exposure . This indicates that the effects of this compound can change over time in response to exposure levels.
Metabolic Pathways
This compound is involved in the metabolic pathway of 1,4-Dioxane, where it is formed through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase .
properties
IUPAC Name |
2-(2-hydroxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNMIIDPBBCMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39828-93-8, 916430-91-6 | |
| Record name | Polyethylene glycol carboxymethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39828-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916430-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70158385 | |
| Record name | beta-Hydroxyethoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13382-47-3 | |
| Record name | (2-Hydroxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyethoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-HYDROXYETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (2-Hydroxyethoxy)acetic acid formed in living organisms?
A: this compound is identified as a metabolite of N-nitrosomorpholine, a known carcinogen. Research indicates that it forms through a two-step process: alpha-hydroxylation of N-nitrosomorpholine followed by further oxidation. [, ] Specifically, alpha-hydroxylation (at the 3 or 5 position) of N-nitrosomorpholine produces (2-hydroxyethoxy)acetaldehyde, which is then oxidized to this compound. This metabolic pathway was observed in studies using rat liver microsomes. []
Q2: Does deuterium substitution on N-nitrosomorpholine affect this compound formation?
A: Yes, studies show that using 3,3,5,5-tetradeutero-N-nitrosomorpholine, a deuterium-substituted analog of N-nitrosomorpholine, leads to a significantly lower yield of this compound in rats. [] This suggests that the alpha-hydroxylation step, crucial for this compound formation, is significantly hampered by deuterium substitution on the alpha-carbons of N-nitrosomorpholine.
Q3: Is this compound formed through the metabolism of other compounds?
A: Yes, research indicates that this compound is also a common metabolite of 1,4-dioxane and diethylene glycol. [] While the specific metabolic pathways are not elaborated on in the provided abstracts, the finding suggests that this compound could be a potential common carcinogenic intermediate for these compounds.
Q4: What is the relationship between 1,4-dioxan-2-one and this compound?
A: 1,4-Dioxan-2-one readily hydrolyzes in aqueous solutions to form this compound. [] This equilibrium heavily favors the acid form, with an equilibrium constant (K(O)) of 70 ± 4 at 25°C. The hydrolysis is pH-dependent, with faster degradation observed at higher pH values. This information is crucial for understanding the stability and behavior of 1,4-dioxan-2-one in biological systems and the environment.
Q5: Does 1,4-dioxan-2-one contribute to liver carcinogenesis?
A: While 1,4-dioxan-2-one is a common metabolite of known carcinogens, a study on F344 rats did not find evidence supporting its role as a direct carcinogen in the liver. [] While the study observed no significant increase in preneoplastic foci in rats treated with 1,4-dioxan-2-one, it's important to note that this result doesn't exclude other potential carcinogenic mechanisms or effects on different organs.
Q6: Are there any biocatalytic routes for producing this compound?
A: Yes, research shows that the FAD-containing alcohol oxidase from P. chrysosporium can selectively convert diethylene glycol to this compound. [] This enzymatic, cofactor-independent biocatalytic route presents a promising alternative for synthesizing this compound, potentially offering advantages in terms of selectivity and environmental friendliness.
Q7: What analytical techniques are used to study this compound?
A: Various analytical techniques are employed to study this compound. UV spectrophotometry was used to determine the stability of 1,4-dioxan-2-one, a precursor to this compound, under different pH conditions. [] This technique exploits the characteristic absorption of UV-Vis light by the compound to monitor its concentration over time. Additionally, while not explicitly mentioned in the provided abstracts, techniques like chromatography (e.g., Gas Chromatography, Liquid Chromatography) coupled with mass spectrometry are commonly used to identify and quantify metabolites like this compound in biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)

